2,6-Difluoro-3-iodobenzoic acid

Descripción general

Descripción

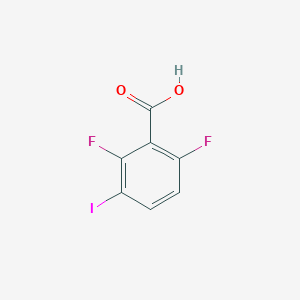

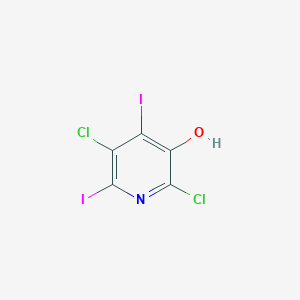

2,6-Difluoro-3-iodobenzoic acid (DFIBA) is a fluorinated aromatic carboxylic acid. It consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular formula is C7H3F2IO2 .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-iodobenzoic acid consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular weight is 284 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Difluoro-3-iodobenzoic acid are not detailed in the search results, it’s worth noting that related compounds like 2-Iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-iodobenzoic acid include a molecular weight of 284 g/mol and a density of 2.1±0.1 g/cm3 . The boiling point is 311.1±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Basicity Gradient-Driven Migration: 2,6-Difluoro-3-iodobenzoic acid is explored in the context of fluoroarenes transformation, highlighting its involvement in direct deprotonation and subsequent carboxylation processes. This study sheds light on the flexible substitution patterns of fluoroarenes and their derivatives (Rausis & Schlosser, 2002).

Development of New Reagents and Methods

- Esters of 2-iodoxybenzoic Acid: The synthesis of esters derived from 2-iodoxybenzoic acid, which is closely related to 2,6-Difluoro-3-iodobenzoic acid, has been explored. These esters are identified as valuable oxidizing agents in a new class of pentavalent iodine compounds (Zhdankin et al., 2005).

Oxidation Reactions

- Oxidation Using Pseudocyclic Benziodoxole Triflate: Research involving hypervalent iodine reagents, such as 2-iodosylbenzoic acid, closely related to 2,6-Difluoro-3-iodobenzoic acid, demonstrates their efficiency in oxidation processes, particularly for the conversion of sulfides to sulfoxides (Yoshimura & Zhdankin, 2016).

Polymer Synthesis

- Synthesis for Aromatic Proton Conducting Ionomers: The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, a derivative of 2,6-Difluoro-3-iodobenzoic acid, has been utilized in the synthesis of high-molecular-weight aromatic polymers. These polymers are potential candidates for fuel cell proton-exchange membranes (Jutemar et al., 2010).

Safety and Hazards

2,6-Difluoro-3-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that iodobenzoic acids can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Iodobenzoic acids are known to be involved in the synthesis of various compounds, indicating their potential role in multiple biochemical pathways .

Result of Action

The compound’s potential to participate in various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2,6-difluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMGWJMJSYYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679220 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-iodobenzoic acid | |

CAS RN |

229178-74-9 | |

| Record name | 2,6-Difluoro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 229178-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,6-Difluoro-3-iodobenzoic acid synthesized according to the research?

A1: The synthesis of 2,6-Difluoro-3-iodobenzoic acid is achieved through a multi-step process involving directed ortho-metalation and subsequent trapping with an electrophile. The researchers first generated 1,3-difluoro-2-iodobenzene []. This compound then undergoes a lithium-halogen exchange reaction with lithium diisopropylamide. This results in an aryl lithium species that undergoes an intramolecular migration of iodine to a less hindered site. Trapping this rearranged aryl lithium with carbon dioxide yields the final product, 2,6-Difluoro-3-iodobenzoic acid [].

Q2: What is significant about the synthesis of 2,6-Difluoro-3-iodobenzoic acid described in this research?

A2: The synthesis of 2,6-Difluoro-3-iodobenzoic acid highlights the ability to control regioselectivity in the functionalization of fluoroarenes []. This is particularly important because the strong electron-withdrawing nature of fluorine can make direct functionalization at specific positions challenging. The researchers demonstrate how manipulation of reaction conditions and exploiting the basicity gradient can lead to the synthesis of desired isomers, expanding the possibilities for creating novel fluorinated compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)